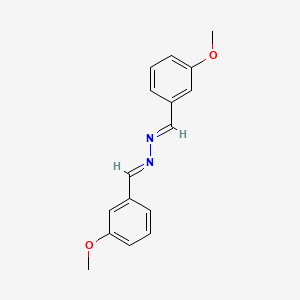
DMeOB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMeOB, also known as 3,3’-Dimethoxybenzaldazine, is a compound with the molecular formula C16H16N2O2 and a molar mass of 268.316 g/mol . It is primarily used in scientific research as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound has significant implications in the study of neurological diseases due to its ability to modulate glutamate receptors .
Vorbereitungsmethoden
The synthesis of DMeOB involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate under specific conditions . The reaction typically proceeds as follows:
Step 1: Dissolve 3-methoxybenzaldehyde in ethanol.
Step 2: Add hydrazine hydrate to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Recrystallize the product from ethanol to obtain pure this compound.
Analyse Chemischer Reaktionen
DMeOB undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include carboxylic acids, amines, and substituted benzaldazines .
Wissenschaftliche Forschungsanwendungen
DMeOB has a wide range of scientific research applications, including:
Wirkmechanismus
DMeOB exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This modulation occurs through the binding of this compound to a specific site on the receptor, which alters the receptor’s conformation and reduces its activity . The molecular targets involved in this mechanism include the mGluR5 receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
DMeOB can be compared with other similar compounds, such as:
3-Methoxybenzaldehyde: A precursor in the synthesis of this compound, used in various organic reactions.
Dimethoxybenzene: Shares structural similarities with this compound but lacks the hydrazone functionality.
Benzaldazine: Similar in structure but without the methoxy groups.
The uniqueness of this compound lies in its dual methoxy groups and its specific activity as a negative allosteric modulator of mGluR5, which distinguishes it from other related compounds .
Eigenschaften
CAS-Nummer |
40252-74-2 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
(Z)-1-(3-methoxyphenyl)-N-[(Z)-(3-methoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11-,18-12- |
InChI-Schlüssel |
FBNPHFBYHYNMHC-WHYMJUELSA-N |
SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=N\N=C/C2=CC(=CC=C2)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
Piktogramme |
Corrosive; Environmental Hazard |
Synonyme |
[(3-Methoxyphenyl)methylene]hydrazone-3-methoxybenzaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















